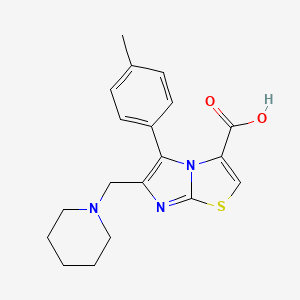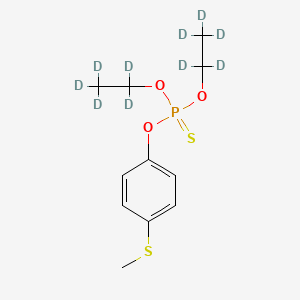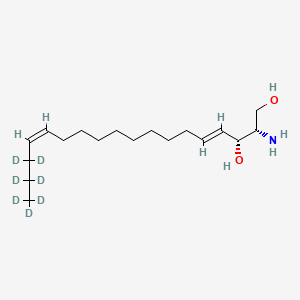
4E,14Z-Sphingadiene-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4E,14Z-Sphingadiene-d7 is a deuterium-labeled version of 4E,14Z-Sphingadiene. This compound is a sphingoid base, which is a type of long-chain amino alcohol found in sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structure. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4E,14Z-Sphingadiene-d7 involves the incorporation of deuterium atoms into the sphingoid base structure. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of 4E,14Z-Sphingadiene can lead to the formation of the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to achieve the desired deuterium incorporation.
Purification Techniques: Employing methods such as chromatography to isolate and purify the final product
化学反応の分析
Types of Reactions
4E,14Z-Sphingadiene-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
4E,14Z-Sphingadiene-d7 has a wide range of scientific research applications, including:
Metabolic Pathway Studies: The deuterium labeling allows for the tracking of metabolic pathways and the study of sphingolipid metabolism.
Drug Development: The compound can be used as a tracer in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.
Cell Signaling Research: Investigating the role of sphingolipids in cell signaling and their impact on various cellular processes.
Biomedical Research: Exploring the potential therapeutic applications of sphingolipids in treating diseases such as cancer and neurodegenerative disorders
作用機序
The mechanism of action of 4E,14Z-Sphingadiene-d7 involves its interaction with specific molecular targets and pathways. As a sphingoid base, it can:
Modulate Cell Signaling: By interacting with sphingolipid receptors and enzymes, it can influence cell signaling pathways.
Affect Membrane Structure: Incorporation into cell membranes can alter membrane fluidity and structure, impacting various cellular functions.
Regulate Metabolic Pathways: The compound can participate in metabolic pathways involving sphingolipids, affecting cellular metabolism and homeostasis
類似化合物との比較
Similar Compounds
4E,14Z-Sphingadiene: The non-deuterated version of 4E,14Z-Sphingadiene-d7.
Sphingosine: Another sphingoid base with a similar structure but different double bond configuration.
Ceramide: A sphingolipid that contains a sphingoid base linked to a fatty acid.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic pathways and drug interactions, offering insights that are not possible with non-labeled compounds .
特性
分子式 |
C18H35NO2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
(2S,3R,4E,14Z)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 |
InChIキー |
KWDXKYNWAKMLKK-NLLUMRAQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
正規SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


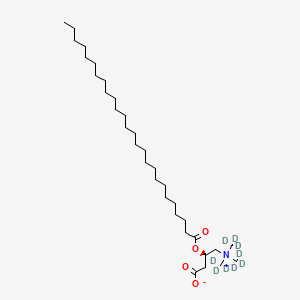
![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

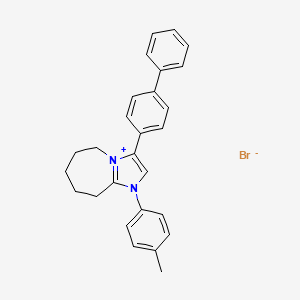
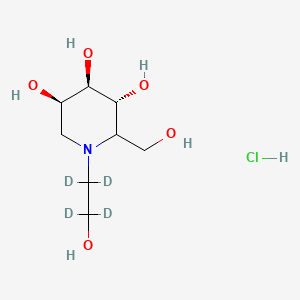


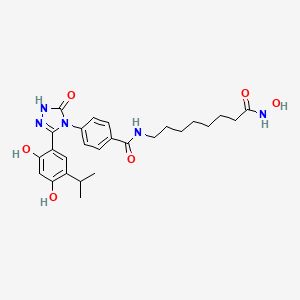
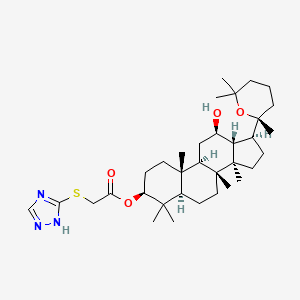

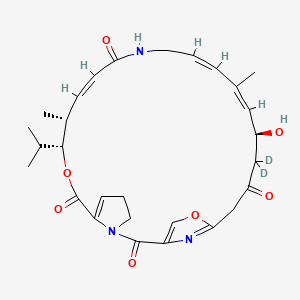
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
